![molecular formula C18H21N3OS2 B12574957 Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with a unique structure that includes cyclopropyl and tetrahydrobenzothieno pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps. The process begins with the preparation of the cyclopropyl and tetrahydrobenzothieno pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of robust reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, such as in the development of new drugs or treatments.
Industry: It may have applications in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other acetamide derivatives and molecules containing cyclopropyl or tetrahydrobenzothieno pyrimidine structures. Examples include:
- Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- analogs with different substituents.
- Other cyclopropyl-containing acetamides.
- Tetrahydrobenzothieno pyrimidine derivatives with varying functional groups.
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H21N3OS2 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N3OS2/c22-14(19-11-7-8-11)9-23-17-15-12-3-1-2-4-13(12)24-18(15)21-16(20-17)10-5-6-10/h10-11H,1-9H2,(H,19,22) |
Clé InChI |
FIVBZFLOTHDKGN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4CC4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)
![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
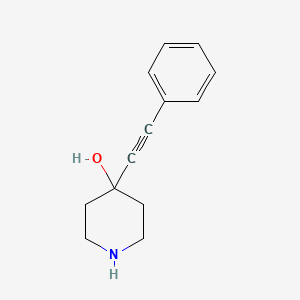
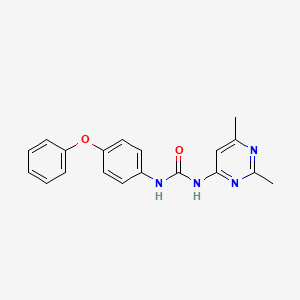
![2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12574897.png)
![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)
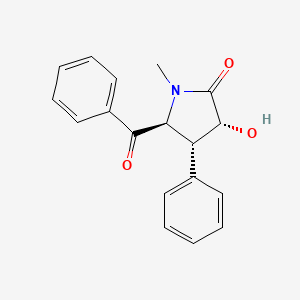
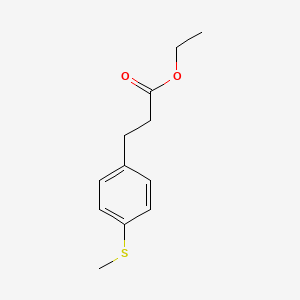
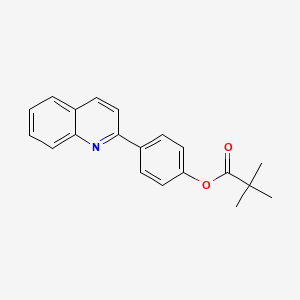

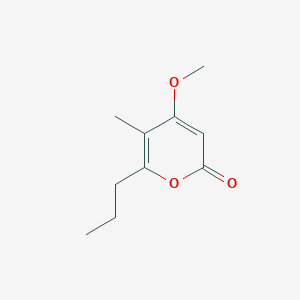
![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)

